3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro-
Overview
Description
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro- is an organic compound belonging to the class of polyethylene glycols. These compounds are oligomers or polymers of ethylene oxide, characterized by the general formula (C2H4O)n, where n is greater than or equal to 3 . This compound is notable for its unique structure, which includes multiple ether linkages and a terminal hydroxyl group, making it a versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro- typically involves the reaction of ethylene oxide with a suitable alcohol under controlled conditions. The process can be carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the ring-opening polymerization of ethylene oxide . Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding ethers or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of polymers and surfactants.
Biology: Employed in the study of biological membranes and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate therapeutic agents.
Mechanism of Action
The mechanism of action of 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro- involves its interaction with various molecular targets and pathways. The compound’s multiple ether linkages and terminal hydroxyl group allow it to interact with hydrophobic and hydrophilic environments, making it an effective solubilizing agent. Additionally, its ability to form micelles enables it to encapsulate and deliver therapeutic agents to specific targets within the body .
Comparison with Similar Compounds
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro- can be compared with other similar compounds, such as:
Polyethylene glycols (PEGs): These compounds share a similar structure but differ in the length of the ethylene oxide chain and the presence of functional groups.
Amino-PEG6-alcohol:
3,6,9,12,15-Pentaoxaheptadecan-1-ol: The non-chlorinated version of the compound, which lacks the reactivity associated with the chlorine atom.
The uniqueness of 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro- lies in its combination of multiple ether linkages, terminal hydroxyl group, and chlorine atom, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25ClO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQIKAGXSGKTDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCCl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90533953 | |
Record name | 17-Chloro-3,6,9,12,15-pentaoxaheptadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90533953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28746-78-3 | |
Record name | 17-Chloro-3,6,9,12,15-pentaoxaheptadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90533953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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